
N-Methyl Norscopine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Norscopine-d3 is a deuterated analog of N-Methyl Norscopine, which is an intermediate in the synthesis of various pharmacologically active compounds. This compound is particularly significant in the synthesis of Scopine Di(2-thienylglycolate)-D3, a labeled analog of Scopine Di(2-thienylglycolate), which is a precursor to Tiotropium Bromide. The molecular formula of this compound is C8H10D3NO2, and it has a molecular weight of 158.22 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Norscopine-d3 typically involves the methylation of Norscopine with deuterated methylating agents. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups to amines followed by methylation . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and deuterated methyl iodide as the methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale methylation setups. The purity and yield of the product are critical, and therefore, the process is optimized to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Norscopine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Methylating Agents: Deuterated methyl iodide.
Major Products Formed
The major products formed from these reactions include various deuterated analogs of pharmacologically active compounds, such as Scopine Di(2-thienylglycolate)-D3.
Aplicaciones Científicas De Investigación
N-Methyl Norscopine-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a labeled compound in biological studies to trace metabolic pathways.
Medicine: It is an intermediate in the synthesis of drugs like Tiotropium Bromide, which is used to treat chronic obstructive pulmonary disease.
Industry: It is used in the production of various pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-Methyl Norscopine-d3 is primarily related to its role as an intermediate in drug synthesis. It does not have a direct pharmacological effect but contributes to the formation of active compounds. For instance, in the synthesis of Tiotropium Bromide, it helps in forming the active moiety that binds to muscarinic receptors in the lungs, leading to bronchodilation.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl Norscopine: The non-deuterated analog with similar chemical properties but different isotopic composition.
Scopine Di(2-thienylglycolate): A related compound used in the synthesis of Tiotropium Bromide.
N-Methyl-d3-formamide: Another deuterated compound used in various chemical syntheses.
Uniqueness
N-Methyl Norscopine-d3 is unique due to its deuterated nature, which makes it valuable in studies involving isotopic labeling. This property allows researchers to trace the compound in metabolic studies and understand the pharmacokinetics of the drugs synthesized from it.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
158.21 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+/i1D3 |
Clave InChI |
FIMXSEMBHGTNKT-BERCTUEYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O |
SMILES canónico |
CN1C2CC(CC1C3C2O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)

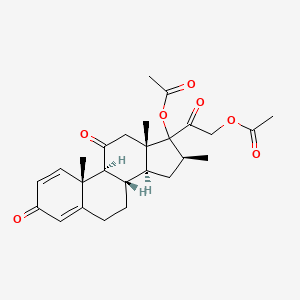
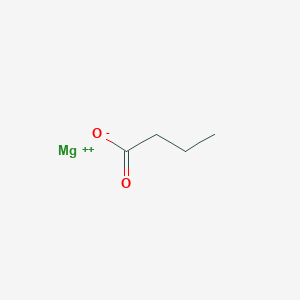

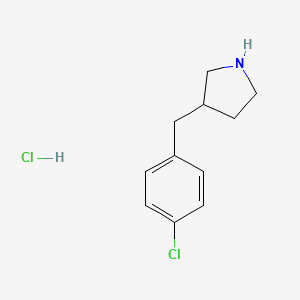
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
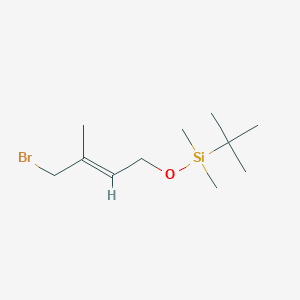
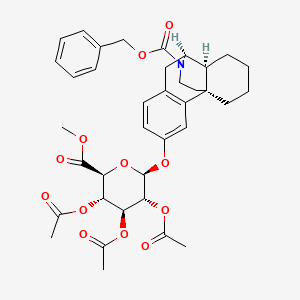
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
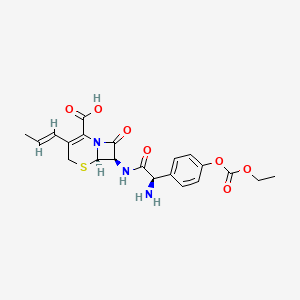
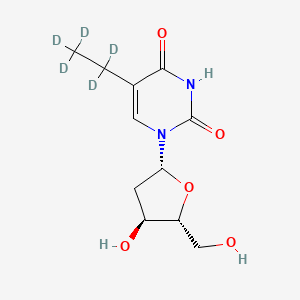
butanedioic acid](/img/structure/B13849820.png)
